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molecular formula C12H11BrN4O B8443555 4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide

4-amino-8-bromo-N-cyclopropylcinnoline-3-carboxamide

Cat. No. B8443555
M. Wt: 307.15 g/mol
InChI Key: IOCLBSGWUXPQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465795B2

Procedure details

A 500 mL, 3-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, reflux condenser, and addition funnel was charged with N-cyclopropyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide (1.7 g, 5.6 mmol) in anhydrous toluene (0.2 L). The reaction mixture was cooled with stirring in an ice bath. Aluminum chloride (1.6 g, 12.0 mmol) was added in three portions. Removed ice bath and heated at 70-75° C. for 60 hours. The reaction mixture was allowed to cool to room temperature, diluted with ethyl acetate (200 mL), added saturated Rochelle's salt (100 mL), stirred vigorously for 1 hour (until purple color dissipated to orange/yellow). Decanted organic layer from thick white aqueous layer, washed with additional Rochelle's salt, brine, dried and concentrated to an orange residue. The residue was slurried in ether (20 mL) to give title compound (930 mg, 52% yield). MS APCI, m/z=307/309 (M+H).
Name
N-cyclopropyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:18])[C:6]([C:16]#[N:17])=[N:7][NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[Br:15])[CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[NH2:17][C:16]1[C:14]2[C:9](=[C:10]([Br:15])[CH:11]=[CH:12][CH:13]=2)[N:8]=[N:7][C:6]=1[C:5]([NH:4][CH:1]1[CH2:3][CH2:2]1)=[O:18] |f:1.2.3.4,5.6.7|

Inputs

Step One
Name
N-cyclopropyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide
Quantity
1.7 g
Type
reactant
Smiles
C1(CC1)NC(C(=NNC1=C(C=CC=C1)Br)C#N)=O
Name
Quantity
0.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL, 3-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, nitrogen inlet, reflux
ADDITION
Type
ADDITION
Details
condenser, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stirred vigorously for 1 hour (until purple color dissipated to orange/yellow)
Duration
1 h
WASH
Type
WASH
Details
Decanted organic layer from thick white aqueous layer, washed with additional Rochelle's salt, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange residue

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=NC2=C(C=CC=C12)Br)C(=O)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 930 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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